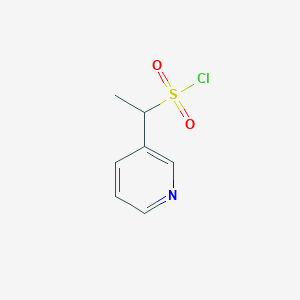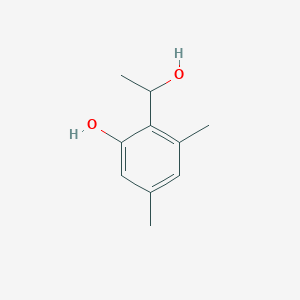
2-(1-Hydroxyethyl)-3,5-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxyethyl)-3,5-dimethylphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyethyl group attached to the second carbon of the phenol ring, and two methyl groups attached to the third and fifth carbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylphenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3,5-dimethylphenol
Reagent: Ethylene oxide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Water or an organic solvent like ethanol
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and under pressure to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
2-(1-Hydroxyethyl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-oxoethyl)-3,5-dimethylphenol.
Reduction: The compound can be reduced to form 2-(1-hydroxyethyl)-3,5-dimethylcyclohexanol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: 2-(1-oxoethyl)-3,5-dimethylphenol
Reduction: 2-(1-hydroxyethyl)-3,5-dimethylcyclohexanol
Substitution: Various ethers or esters depending on the electrophile used.
科学的研究の応用
2-(1-Hydroxyethyl)-3,5-dimethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and resins due to its phenolic structure, which provides stability and resistance to degradation.
作用機序
The mechanism of action of 2-(1-Hydroxyethyl)-3,5-dimethylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative processes, further contributing to its antioxidant effects.
Signal Transduction: It may modulate signal transduction pathways related to inflammation and cell survival.
類似化合物との比較
2-(1-Hydroxyethyl)-3,5-dimethylphenol can be compared with other similar compounds to highlight its uniqueness:
2-(1-Hydroxyethyl)-4,6-dimethylphenol: Similar structure but with methyl groups at different positions, leading to different chemical properties and reactivity.
2-(1-Hydroxyethyl)-3,5-di-tert-butylphenol: The presence of bulky tert-butyl groups significantly alters the compound’s steric and electronic properties.
2-(1-Hydroxyethyl)-3,5-dimethoxyphenol: The methoxy groups provide different electronic effects compared to methyl groups, affecting the compound’s reactivity and applications.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-(1-hydroxyethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C10H14O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,8,11-12H,1-3H3 |
InChIキー |
HXCGWXDSKDKHGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)O)C(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


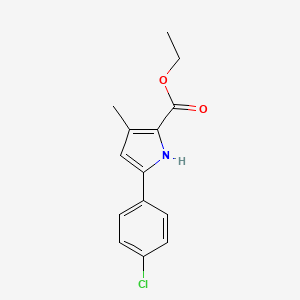
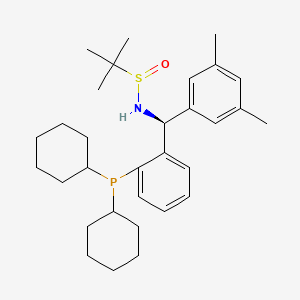
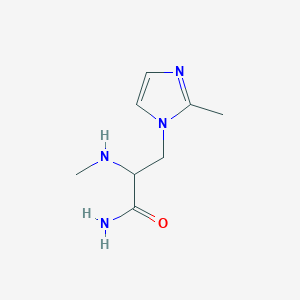
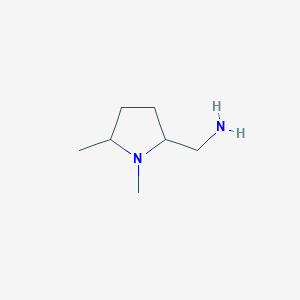
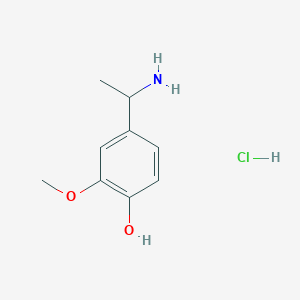
![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)


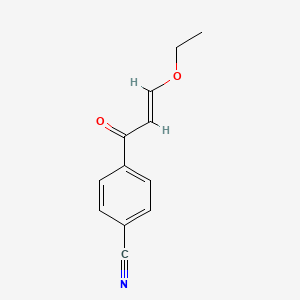

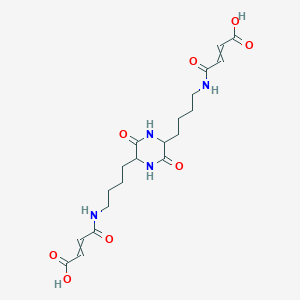
![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)

